An In-depth Technical Guide on Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
An In-depth Technical Guide on Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Uncharted Territory in Spirocyclic Chemistry
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide delves into the technical details of a specific, yet largely unexplored, member of this class: Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate (CAS 1259489-94-5) .
While direct literature on this particular isomer is scarce, this document serves as a comprehensive resource by building upon the wealth of knowledge available for the broader diazaspiro[4.5]decane family. By understanding the synthesis, properties, and applications of its close relatives, we can illuminate the path forward for the investigation and utilization of this promising building block.
The Diaza-spiro[4.5]decane Scaffold: A Privileged Motif in Drug Discovery
The diazaspiro[4.5]decane core, a bicyclic system featuring a spiro-fused piperidine and pyrrolidine ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, non-planar structure provides a unique platform for the precise spatial orientation of substituents, a critical factor for effective interaction with biological targets.[2] This conformational constraint can lead to a significant increase in binding affinity and selectivity compared to more flexible, linear molecules.
The strategic placement of the two nitrogen atoms within the spirocyclic framework offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening.[2] This versatility has led to the development of diazaspiro[4.5]decane derivatives with a wide range of biological activities.
Synthesis of the 1,6-Diazaspiro[4.5]decane Core: A Proposed Approach
Proposed Synthetic Workflow
The following protocol is a hypothetical, yet chemically sound, approach to the synthesis of the target compound. It is intended to serve as a starting point for experimental investigation.
Step 1: Synthesis of a Key Intermediate
The initial steps would likely focus on the construction of a suitable piperidine-based precursor containing a masked amino group and a handle for the subsequent annulation of the pyrrolidine ring.
Step 2: Ring-Closing to Form the Spirocyclic Core
A crucial step would involve an intramolecular cyclization to form the spirocyclic system. This could potentially be achieved through a reductive amination or a similar ring-closing strategy.
Step 3: Boc-Protection of the Secondary Amine
The final step would involve the selective protection of the N6 nitrogen atom with a tert-butyloxycarbonyl (Boc) group to yield the target compound.
Caption: A proposed workflow for the synthesis of the target compound.
Physicochemical Properties: An Estimation Based on Isomeric Data
Direct experimental data for tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate is not available. However, we can infer its likely properties by examining data from its commercially available isomer, tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate (CAS 960294-16-0).
| Property | Estimated Value | Source |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |
| Molecular Weight | 240.35 g/mol | [3] |
| Appearance | Likely an oil or low-melting solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents (DCM, MeOH, etc.) | General observation for similar compounds |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Applications in Drug Discovery: Unlocking Therapeutic Potential
The true value of tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. The broader class of diazaspiro[4.5]decanes has been successfully employed in the development of compounds targeting a variety of diseases.
Kinase Inhibitors for Inflammatory Diseases
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory response.[1] Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders.[1] The unique three-dimensional structure of the diazaspiro[4.5]decane scaffold can be leveraged to achieve high potency and selectivity for these kinase targets.
Caption: Inhibition of the JAK-STAT pathway by diazaspiro-decanes.
Antagonists of Platelet Aggregation
Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active glycoprotein IIb-IIIa antagonists.[5] These antagonists play a critical role in preventing platelet aggregation, a key process in thrombosis. The spirocyclic scaffold serves as a template to correctly position the necessary acidic and basic pharmacophores for potent inhibitory activity.[5]
Ligands for Central Nervous System Targets
The diazaspiro[4.5]decane framework has also been explored for its potential in targeting central nervous system (CNS) disorders. For instance, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as selective agonists for the delta opioid receptor, a promising target for treating chronic pain and depression.[1] Additionally, related azaspiro[4.5]decane cores have been used to develop selective ligands for the sigma-1 receptor, which is implicated in neurodegenerative diseases and psychiatric disorders.[1][6]
The Path Forward: A Call for Exploration
The scarcity of specific research on tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate represents both a challenge and a significant opportunity. The synthesis and biological evaluation of a library of derivatives based on this scaffold could unveil unique pharmacological profiles and lead to the discovery of novel therapeutic agents.[1] The inherent three-dimensional diversity offered by this underexplored building block makes it a highly attractive starting point for innovative drug discovery programs.
References
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry.
-
Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs: A Comparative Analysis. Benchchem.
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications.
-
Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry.
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
-
Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.
-
Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry.
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed.
-
Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243. PubChem.
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI.
-
tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate. BLDpharm.
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
-
Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.
-
Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate.
-
tert-BUTYL-2,6-DIAZASPIRO[4.5]DECANE-6-CARBOXYLATE. INDOFINE Chemical Company.
-
Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis. Benchchem.
-
Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
-
Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate (C13H24N2O2). PubChemLite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate | C13H24N2O2 | CID 22291243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. figshare.com [figshare.com]
- 7. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
